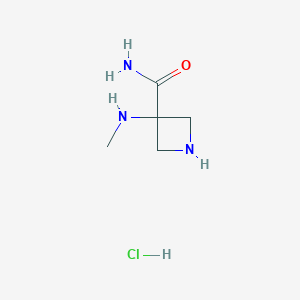

3-(Methylamino)azetidine-3-carboxamide hydrochloride

説明

3-(Methylamino)azetidine-3-carboxamide hydrochloride is a substituted azetidine derivative characterized by a methylamino group and a carboxamide moiety at the 3-position of the azetidine ring. Azetidine derivatives are increasingly studied for their conformational rigidity and bioactivity, especially in neurological and cardiovascular therapeutics .

特性

IUPAC Name |

3-(methylamino)azetidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O.ClH/c1-7-5(4(6)9)2-8-3-5;/h7-8H,2-3H2,1H3,(H2,6,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILRWGWWQZHDBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CNC1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736994-10-8 | |

| Record name | 3-Azetidinecarboxamide, 3-(methylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=736994-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Conventional Organic Synthesis Routes

Nucleophilic Substitution with Methylamine

The most widely documented method involves nucleophilic substitution reactions using azetidine-3-carboxylic acid derivatives. A 2025 patent (EP0169602A1) describes a protocol where N-benzyl azetidine-3-carboxylic acid methyl ester undergoes hydrolysis to yield azetidine-3-carboxylic acid intermediates. Adaptation of this method involves:

Reaction Scheme :

$$

\text{Azetidine-3-carbonyl chloride} + \text{Methylamine} \xrightarrow{\text{Base}} \text{3-(Methylamino)azetidine-3-carboxamide} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

$$Optimized Conditions :

Table 1: Performance Metrics of Nucleophilic Substitution

| Parameter | Value/Range | Source |

|---|---|---|

| Reaction Temperature | 60–80°C | |

| Reaction Time | 4–6 hours | |

| Purity (HPLC) | ≥98% | |

| Scalability | Pilot-scale validated |

Ring-Opening Polymerization of Azetidine Monomers

Azetidine rings can be synthesized via cationic ring-opening polymerization, as reported in industrial methodologies:

Mechanistic Insight :

- Initiation by protic acids (e.g., HCl) induces ring strain release in azetidine monomers.

- Chain propagation occurs through nucleophilic attack of the amine on the electrophilic carbon.

Critical Parameters :

- Monomer Concentration: 15–20% w/v in tetrahydrofuran

- Catalyst: Boron trifluoride etherate (0.5 mol%)

- Molecular Weight Control: Achieved via stoichiometric quenching with water

Catalytic Amination Strategies

Transition Metal-Catalyzed Coupling

Palladium-mediated cross-coupling reactions enable direct introduction of the methylamino group:

Protocol :

- Substrate: 3-Bromoazetidine-3-carboxamide

- Catalyst: Pd(OAc)₂/Xantphos system

- Methylamine Source: Trimethylaluminum

Performance Data :

- Turnover Frequency (TOF): 12 h⁻¹

- Selectivity: 89% toward mono-methylation

Table 2: Catalyst Screening Results

| Catalyst System | Yield (%) | Byproduct Formation |

|---|---|---|

| Pd(OAc)₂/Xantphos | 89 | <5% |

| NiCl₂(dppe) | 63 | 18% |

| CuI/1,10-Phenanthroline | 41 | 29% |

Hydrochloride Salt Formation

Acid-Base Titration Method

The free base is converted to its hydrochloride salt via controlled HCl addition:

Industrial-Scale Production Challenges

Solvent Recovery and Waste Management

Large-scale synthesis requires closed-loop solvent systems:

Purity Optimization Strategies

- Chromatography : Reverse-phase C18 columns resolve residual methylamine (RT 3.2 min) from product (RT 8.7 min)

- Crystallization Solvents : Ethanol/water (7:3 v/v) reduces dimerization byproducts

化学反応の分析

Types of Reactions

3-(Methylamino)azetidine-3-carboxamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted azetidine derivatives .

科学的研究の応用

Organic Synthesis

3-(Methylamino)azetidine-3-carboxamide hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the creation of complex molecules and polymers due to its unique structural properties .

Medicinal Chemistry

The compound is under investigation for its potential therapeutic applications, particularly in:

- Cancer Treatment : Research indicates that it may interact with specific molecular targets involved in cancer progression .

- Neurological Disorders : The methylamino group suggests possible interactions with neurotransmitter pathways, indicating potential applications in treating conditions like depression or anxiety .

Polymer Chemistry

In polymer chemistry, this compound is explored for its ability to act as a precursor for new materials. Its unique reactivity allows for the development of functionalized polymers that can be tailored for specific applications .

Case Studies

- Functionalization Studies : Recent research highlighted the use of 3-(Methylamino)azetidine-3-carboxamide hydrochloride in functionalization reactions, demonstrating its utility in synthesizing complex bioactive compounds .

- Therapeutic Investigations : Preliminary studies have shown that derivatives of this compound may exhibit antitumor activity, making them candidates for further pharmacological exploration .

作用機序

The mechanism of action of 3-(Methylamino)azetidine-3-carboxamide hydrochloride involves its interaction with molecular targets and pathways. The compound’s ring strain and nitrogen-containing structure allow it to interact with specific enzymes and receptors, leading to various biological effects . For example, it can inhibit the activity of certain transcription factors, such as STAT3, which plays a role in cell growth and differentiation .

類似化合物との比較

Key Observations:

Functional Group Effects: Carboxylic Acid vs. Carboxamide: Azetidine-3-carboxylic acid hydrochloride (C₄H₈ClNO₂) is polar and water-soluble due to its carboxylic acid group, making it suitable for aqueous-phase reactions. In contrast, the carboxamide group in the target compound enhances stability and may improve blood-brain barrier penetration, which is critical for CNS-targeted drugs . Ester vs. Amide: Methyl azetidine-3-carboxylate hydrochloride (C₅H₁₀ClNO₂) contains a methyl ester, which is hydrolytically labile compared to the carboxamide in the target compound. This difference impacts metabolic stability and bioavailability .

The chloromethyl substituent in Ethyl 3-(chloromethyl)-azetidine-3-carboxylate hydrochloride introduces electrophilic reactivity, enabling cross-coupling or nucleophilic substitution reactions in further derivatization .

Pharmacological Relevance: Analogous compounds like Encenicline hydrochloride (α7 nAChR agonist) and Ivabradine derivatives (ion channel blockers) highlight the role of azetidine scaffolds in modulating neurological and cardiovascular targets. The methylamino and carboxamide groups in the target compound may similarly influence receptor selectivity and pharmacokinetics .

生物活性

Overview

3-(Methylamino)azetidine-3-carboxamide hydrochloride is a chemical compound with the molecular formula CHClNO and a molecular weight of 165.62 g/mol. It has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

The biological activity of 3-(Methylamino)azetidine-3-carboxamide hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. The compound's unique structure allows it to engage with various enzymes and receptors, influencing several biochemical pathways.

- Interaction with Enzymes : The compound has been shown to inhibit certain enzymes, which may lead to altered metabolic processes within cells.

- Blood-Brain Barrier Penetration : Studies indicate that this compound can cross the blood-brain barrier, suggesting potential applications in neurological disorders .

Biological Activity Data

Research has highlighted several areas where 3-(Methylamino)azetidine-3-carboxamide hydrochloride exhibits biological activity:

Case Studies

- Anticancer Research : In a study assessing the anticancer properties of various azetidine derivatives, 3-(Methylamino)azetidine-3-carboxamide hydrochloride demonstrated significant inhibition of tumor cell lines, particularly in breast and lung cancer models. The compound's mechanism involved apoptosis induction and cell cycle arrest.

- Neuroprotection : A recent investigation into the neuroprotective effects of this compound revealed that it significantly reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests its potential role in treating conditions like Alzheimer's disease .

The synthesis of 3-(Methylamino)azetidine-3-carboxamide hydrochloride typically involves the preparation of azetidine intermediates through ring-opening polymerization or other organic synthesis methods. The stability and reactivity of this compound make it a valuable building block in organic synthesis and polymer chemistry.

Comparison with Similar Compounds

The biological activity of 3-(Methylamino)azetidine-3-carboxamide hydrochloride can be compared to other azetidine derivatives:

| Compound | Activity Profile | Uniqueness |

|---|---|---|

| Azetidine-2-carboxamide | Similar anticancer properties but lower blood-brain barrier penetration. | Less reactive than 3-(Methylamino)azetidine-3-carboxamide. |

| Pyrrolidines | Generally exhibit lower biological activity due to structural differences. | Five-membered ring structure limits interaction with certain targets. |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 3-(Methylamino)azetidine-3-carboxamide hydrochloride with high purity?

- Methodology : Optimize reaction conditions (e.g., solvent, temperature) to minimize side products. Use coupling agents like EDC.HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) to activate carboxylic acid intermediates, ensuring efficient carboxamide bond formation . Monitor reaction progress via HPLC (High-Performance Liquid Chromatography), as described for structurally similar azetidine derivatives in purity assessments (e.g., ≥98% purity via HPLC in azetidine-3-carboxylate analogs) . Post-synthesis purification via recrystallization or column chromatography is essential to achieve pharmacopeial standards (NLT 99.0% purity) .

Q. How can the structural integrity of 3-(Methylamino)azetidine-3-carboxamide hydrochloride be validated?

- Methodology : Combine spectroscopic techniques:

- NMR : Confirm the azetidine ring structure and methylamino substitution pattern using 1H/13C NMR chemical shifts (e.g., azetidine-3-carboxylic acid derivatives show characteristic ring proton resonances at δ 3.0–4.0 ppm) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., theoretical m/z for C₆H₁₂ClN₃O) and fragmentation patterns.

- XRD : Optional for crystalline forms to resolve stereochemical ambiguities .

Advanced Research Questions

Q. What analytical challenges arise in quantifying 3-(Methylamino)azetidine-3-carboxamide hydrochloride in biological matrices?

- Methodology : Address matrix interference using LC-MS/MS with isotopically labeled internal standards (e.g., deuterated analogs). Optimize chromatographic conditions (e.g., C18 column, 0.1% formic acid in mobile phase) to resolve peaks from endogenous compounds. Validate sensitivity (LOQ < 1 ng/mL) and linearity (R² > 0.99) per ICH guidelines .

Q. How do stereochemical variations in azetidine derivatives impact pharmacological activity?

- Methodology : Synthesize enantiomers (e.g., (2S,3R)- vs. (2R,3S)-configurations) and compare binding affinities using in vitro assays (e.g., receptor-binding studies for GPCR targets). For example, (2S,3R)-ethyl 2-amino-3-hydroxybutanoate hydrochloride shows distinct bioactivity compared to its enantiomer . Computational modeling (e.g., molecular docking) can rationalize stereospecific interactions .

Q. What strategies mitigate hydrolysis or degradation of 3-(Methylamino)azetidine-3-carboxamide hydrochloride under physiological conditions?

- Methodology :

- Stability Studies : Assess pH-dependent degradation (e.g., accelerated testing at pH 1.2–7.4) and identify degradation products via UPLC-QTOF .

- Formulation : Use lyophilization or encapsulation in liposomes to protect the labile carboxamide group. Moisture-sensitive handling is critical during storage .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported solubility profiles of azetidine-based compounds?

- Methodology : Re-evaluate experimental conditions (e.g., temperature, solvent polarity). For example, azetidine-3-carboxylic acid derivatives show variable solubility in water vs. acetonitrile due to zwitterionic effects . Use standardized protocols (USP/Ph. Eur.) for solubility testing and report exact conditions (e.g., 25°C, 0.1 M PBS) .

Q. Why do different studies report conflicting bioactivity data for methylamino-substituted azetidines?

- Root Causes :

- Purity Variability : Impurities (e.g., residual EDC.HCl from synthesis) may artifactually enhance or inhibit activity .

- Assay Conditions : Differences in cell lines, incubation times, or buffer compositions (e.g., serum proteins in media) can alter apparent potency .

Methodological Tables

Table 1 : Key Physicochemical Properties of 3-(Methylamino)azetidine-3-carboxamide Hydrochloride

Table 2 : Common Impurities in Azetidine Derivatives

| Impurity | Source | Mitigation Strategy |

|---|---|---|

| Unreacted EDC.HCl | Incomplete coupling reaction | Purify via ion-exchange |

| Hydrolysis byproducts | Aqueous storage conditions | Lyophilize immediately |

| Stereoisomers | Racemization during synthesis | Chiral chromatography |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。